molecular formula C16H17NO2 B3327077 2-Hydroxy-n-mesitylbenzamide CAS No. 312503-21-2

2-Hydroxy-n-mesitylbenzamide

Cat. No. B3327077
CAS RN: 312503-21-2
M. Wt: 255.31 g/mol
InChI Key: NGSKFFMLBJPJIR-UHFFFAOYSA-N
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Description

2-Hydroxy-N-mesitylbenzamide is a chemical compound . It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .


Synthesis Analysis

The synthesis of benzamide compounds, which would include 2-Hydroxy-n-mesitylbenzamide, often starts from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-n-mesitylbenzamide involves compounds containing O–H···O and O–H···S strong, intramolecular hydrogen bonds . The geometric and spectroscopic properties of these compounds have been investigated and compared with available experimental data .


Chemical Reactions Analysis

Benzamide compounds, including 2-Hydroxy-n-mesitylbenzamide, have been used in various chemical reactions . For example, they have been used in the synthesis of novel benzamide compounds .


Physical And Chemical Properties Analysis

2-Hydroxy-n-mesitylbenzamide has a molecular weight of 151.16 . It is a solid at room temperature .

Mechanism of Action

While the exact mechanism of action for 2-Hydroxy-n-mesitylbenzamide is not clear, similar compounds like aminoglycosides work by inhibiting protein synthesis .

Future Directions

The future directions for research on 2-Hydroxy-n-mesitylbenzamide and similar compounds could involve gaining insights regarding the region-specific effects of these inhibitors, designing isoform selective HDACi to overcome impediments in the therapeutic intervention of HDACs, and designing inhibitors that can restrain the deacetylase activity of HDAC6 but would not impair its other functions responsible for neuroprotection .

properties

IUPAC Name

2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)17-16(19)13-6-4-5-7-14(13)18/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSKFFMLBJPJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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